molecular formula C12H10ClFN2S B5286999 2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-4-methylpyrimidine

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-4-methylpyrimidine

Cat. No.: B5286999
M. Wt: 268.74 g/mol
InChI Key: UCIJJWKDNDSSCC-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-4-methylpyrimidine is an organic compound with the molecular formula C12H10ClFN2S This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and a sulfanyl group attached to a 2-chloro-4-fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-4-methylpyrimidine typically involves the reaction of 2-chloro-4-fluorobenzyl bromide with 4-methylpyrimidine-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-methylpyrimidine-2-thiol attacks the benzyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-4-methylpyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzyl bromide
  • 2-Chloro-4-fluorobenzyl alcohol
  • 2-Chloro-4-fluorobenzyl chloride

Uniqueness

2-[(2-Chloro-4-fluorobenzyl)sulfanyl]-4-methylpyrimidine is unique due to the presence of both a pyrimidine ring and a sulfanyl group attached to a benzyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2S/c1-8-4-5-15-12(16-8)17-7-9-2-3-10(14)6-11(9)13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIJJWKDNDSSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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